3,3-Difluorocyclobutanone
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Overview
Description
3,3-Difluorocyclobutanone is an organic compound with the molecular formula C4H4F2O. It is a colorless liquid with a density of approximately 1.26 g/cm³ and a boiling point of around 105.5°C . This compound is notable for its stability under normal conditions and its wide range of applications in organic synthesis, agriculture, and the electronics industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Difluorocyclobutanone is typically synthesized from 3,3-difluorocyclobutanol. The synthesis involves the oxidation of 3,3-difluorocyclobutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or other suitable oxidants . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale oxidation processes. The starting material, 3,3-difluorocyclobutanol, is subjected to oxidation in the presence of catalysts and under optimized conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorocyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex fluorinated compounds.
Reduction: Reduction reactions can convert this compound back to 3,3-difluorocyclobutanol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Difluorocyclobutanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3,3-difluorocyclobutanone exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the electron-withdrawing fluorine atoms, which enhance the electrophilic nature of the carbonyl group . The pathways involved in these reactions include nucleophilic addition and substitution mechanisms .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound without fluorine atoms.
3,3-Dichlorocyclobutanone: A similar compound with chlorine atoms instead of fluorine.
3,3-Dibromocyclobutanone: A compound with bromine atoms in place of fluorine.
Uniqueness
3,3-Difluorocyclobutanone is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated and halogenated analogs . The fluorine atoms also enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3,3-difluorocyclobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O/c5-4(6)1-3(7)2-4/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVLQPYYSCACJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273564-99-0 |
Source
|
Record name | 3,3-Difluorocyclobutanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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